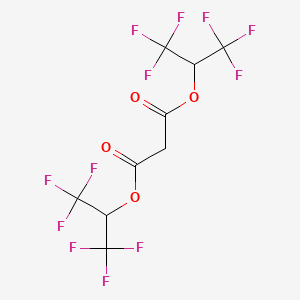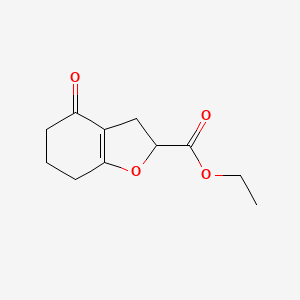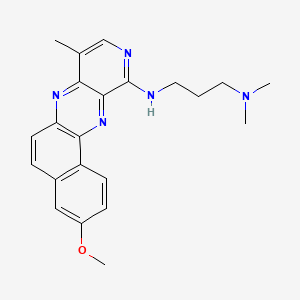![molecular formula C12H20O4 B14260819 Dimethyl [(3S)-hept-4-en-3-yl]propanedioate CAS No. 212312-36-2](/img/structure/B14260819.png)
Dimethyl [(3S)-hept-4-en-3-yl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(3S)-hept-4-en-3-yl]propanedioate is an organic compound with a complex structure that includes a hept-4-en-3-yl group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(3S)-hept-4-en-3-yl]propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method involves the reaction of sodium chloroacetate with sodium cyanide to form sodium cyanoacetate, which is then hydrolyzed to sodium malonate. The sodium malonate is esterified with methanol in the presence of sulfuric acid to yield Dimethyl malonate, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(3S)-hept-4-en-3-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl [(3S)-hept-4-en-3-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Dimethyl [(3S)-hept-4-en-3-yl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and signaling pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Disodium malonate
- Malonyl-CoA
Uniqueness
Dimethyl [(3S)-hept-4-en-3-yl]propanedioate is unique due to its specific structural features, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
212312-36-2 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dimethyl 2-[(3S)-hept-4-en-3-yl]propanedioate |
InChI |
InChI=1S/C12H20O4/c1-5-7-8-9(6-2)10(11(13)15-3)12(14)16-4/h7-10H,5-6H2,1-4H3/t9-/m0/s1 |
InChI Key |
ZGYYFVWTPMLVET-VIFPVBQESA-N |
Isomeric SMILES |
CCC=C[C@H](CC)C(C(=O)OC)C(=O)OC |
Canonical SMILES |
CCC=CC(CC)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


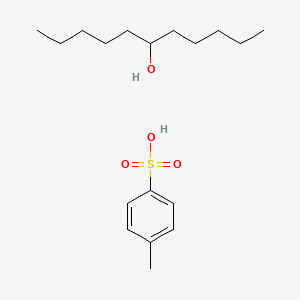
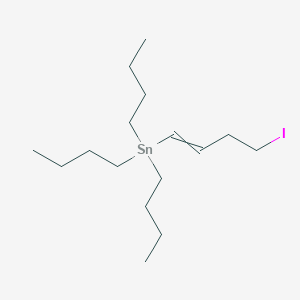
![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)
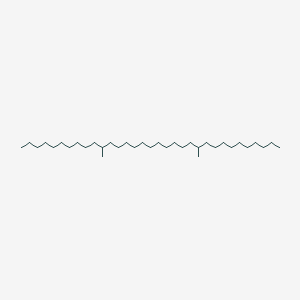
![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)
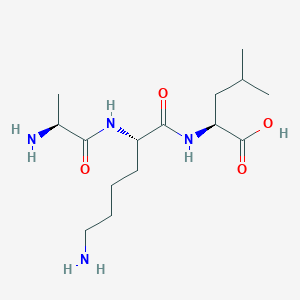
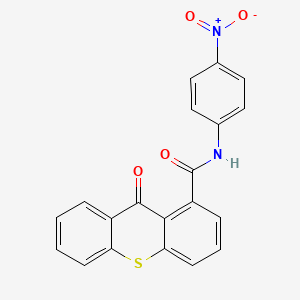
![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)
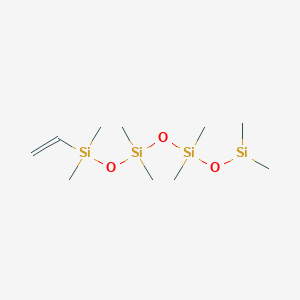
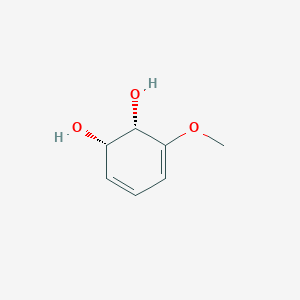
![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
